Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H23NO3 and its molecular weight is 229.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Optimization
Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate is a key intermediate in the synthesis of various compounds. For instance, it's used in synthesizing Vandetanib intermediates through processes like acylation, sulfonation, and substitution. This compound's synthesis, involving multiple steps like acylation and substitution reactions, has been optimized for higher yields and better efficiency (Wang, Wang, Tang, & Xu, 2015). Similarly, another research synthesized Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, important for biologically active compounds like crizotinib (Kong et al., 2016).
Intermediate for Novel Compounds
This chemical serves as an intermediate for the synthesis of diverse molecules. For example, it's used in creating 6-methoxy-7-[(1-methyl-4-piperidine)]-4(3H)-quinazolone, a compound obtained through a series of chemical reactions including methylation and nitrification, offering improved procedure and higher yield suitable for industrial requirements (Xiao-kai, 2013).
Structural and Molecular Studies
Extensive structural and molecular studies have been conducted on derivatives of this compound. Research focused on the X-ray structural analysis of derivatives like tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and tert-butyl (4R,6S)-4-hydroxy-6-isobutyl-2-oxopiperidine-1-carboxylate, revealing intricate molecular packing and hydrogen bonding patterns (Didierjean et al., 2004).
Biological and Medicinal Applications
In the field of medicinal chemistry, this compound serves as an intermediate for synthesizing diverse biologically active molecules. For example, it's used in the preparation of small molecule anticancer drugs, proving its utility in developing novel therapeutic agents (Zhang, Ye, Xu, & Xu, 2018). Additionally, it's utilized in synthesizing compounds like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, which has been studied for its antibacterial and anthelmintic activities, demonstrating moderate activity against various microorganisms (Sanjeevarayappa et al., 2015).
Material Science and Corrosion Inhibition
In material science, novel derivatives like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate have been synthesized and studied for their anticorrosive properties, especially in protecting carbon steel in corrosive environments. This research is crucial in industrial applications where corrosion resistance is paramount (Praveen et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(14)13-7-5-10(6-8-13)9-15-4/h10H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOINXYPVJQGPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621267 | |
Record name | tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
509147-78-8 | |
Record name | tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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